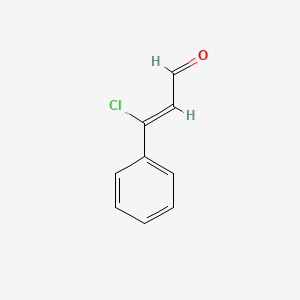
sodium;decyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium decyl sulfate: is an anionic surfactant with the chemical formula CH₃(CH₂)₉OSO₃Na . It is commonly used in various industrial and scientific applications due to its excellent emulsifying, dispersing, and wetting properties . This compound is part of the broader family of alkyl sulfates, which are known for their ability to reduce surface tension and form micelles in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium decyl sulfate is typically synthesized through the sulfation of decanol (decyl alcohol) followed by neutralization with sodium hydroxide . The reaction can be summarized as follows:
Sulfation: Decanol reacts with sulfur trioxide (SO₃) to form decyl sulfate. [ \text{C₁₀H₂₁OH} + \text{SO₃} \rightarrow \text{C₁₀H₂₁OSO₃H} ]
Neutralization: The resulting decyl sulfate is then neutralized with sodium hydroxide (NaOH) to produce sodium decyl sulfate. [ \text{C₁₀H₂₁OSO₃H} + \text{NaOH} \rightarrow \text{C₁₀H₂₁OSO₃Na} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, the sulfation process is often carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production . The neutralization step is typically performed in a stirred tank reactor to achieve complete conversion and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium decyl sulfate primarily undergoes reactions typical of surfactants and sulfates, including:
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) in the presence of atmospheric oxygen.
Substitution: Various nucleophiles such as halides, under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Oxygenated derivatives of sodium decyl sulfate.
Substitution: Products depend on the nucleophile used, such as alkyl halides or other substituted sulfates.
Aplicaciones Científicas De Investigación
Sodium decyl sulfate is widely used in scientific research due to its surfactant properties . Some key applications include:
Mecanismo De Acción
The primary mechanism of action of sodium decyl sulfate is its ability to reduce surface tension and form micelles in aqueous solutions . This property allows it to solubilize hydrophobic compounds and disrupt lipid membranes, making it effective in applications such as detergents and cell lysis . The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it interacts with and disrupts the structure, leading to solubilization or denaturation .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): A longer-chain analog with similar surfactant properties but higher critical micelle concentration (CMC) and different micelle formation dynamics.
Sodium laureth sulfate (SLES): An ethoxylated derivative with enhanced solubility and milder effects on the skin, commonly used in personal care products.
Sodium tetradecyl sulfate: Used in medical applications for sclerotherapy, with a longer alkyl chain and different pharmacological properties.
Uniqueness: Sodium decyl sulfate is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications from industrial cleaners to biological research .
Propiedades
IUPAC Name |
sodium;decyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTJQQLJJCXOLP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride](/img/structure/B7723903.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-1-ium-2-yl]piperidine-4-carboxylate](/img/structure/B7723949.png)









